molecular formula C14H9Cl3N2O3S B122003 Triclabendazole sulfone CAS No. 106791-37-1

Triclabendazole sulfone

Cat. No. B122003
CAS RN: 106791-37-1
M. Wt: 391.7 g/mol
InChI Key: ZEIHWBIRYIXBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triclabendazole sulfone is a metabolite of Triclabendazole . Triclabendazole is an anthelmintic drug used to treat fascioliasis, a parasitic infection often caused by the helminth, Fasciola hepatica . It is primarily excreted by the biliary tract in the feces (90%), together with the sulfoxide and sulfone metabolite .


Synthesis Analysis

A method for the simultaneous determination of triclabendazole and its main metabolites (triclabendazole sulfone and triclabendazole sulfoxide) in edible ruminant fat tissues has been developed and validated . The analytes are extracted from fat tissues with acetonitrile, and crude extracts are subjected to liquid–liquid extraction with n-hexane .


Molecular Structure Analysis

The molecular structure of triclabendazole sulfone was analyzed using a combination of quantum mechanics, molecular graphics, and molecular modeling techniques . The benzimidazole drugs share a common molecular structure, triclabendazole being the exception in having a chlorinated benzene ring but no carbamate group .


Chemical Reactions Analysis

Triclabendazole and its metabolites are active against both the immature and mature worms of Fasciola hepatica and Fasciola gigantica helminths . In vitro studies and animal studies suggest that triclabendazole and its active metabolites are absorbed by the outer body covering of the immature and mature worms .

Scientific Research Applications

Treatment of Fascioliasis in Livestock

Triclabendazole sulfone: is widely recognized for its anthelmintic properties, particularly against liver flukes in livestock. It has been the drug of choice for over two decades due to its high efficacy against both adult and juvenile stages of the parasite . This compound is crucial in veterinary medicine to ensure the health and productivity of cattle and sheep.

Human Fascioliasis Therapy

Beyond veterinary applications, Triclabendazole sulfone has been successfully used to treat human cases of fascioliasis. It was approved for human use in Egypt in 1997 and in France in 2005, with a donation program for treatment in endemic countries established by the manufacturer and administered by the WHO . Its role in human health is significant, especially in regions where the disease is prevalent.

Analytical Standard in Pharmaceutical Research

As an analytical standard, Triclabendazole sulfone is utilized in pharmaceutical research to develop and validate analytical methods. Its standardization is essential for ensuring the quality and consistency of pharmaceutical products .

Forensic and Toxicology Applications

In the field of forensics and toxicology, Triclabendazole sulfone serves as a reference compound. It aids in the identification and quantification of substances within biological samples, playing a pivotal role in legal and medical investigations .

Antimicrobial Activity Research

Research into the antimicrobial properties of Triclabendazole sulfone is ongoing. Its potential to inhibit microbial growth makes it a candidate for developing new antimicrobial agents, which is critical in the fight against antibiotic-resistant bacteria .

Carcinogenesis Studies

Triclabendazole sulfone: is also being studied for its effects on carcinogenesis. Understanding its impact on cancer cell growth could lead to novel approaches in cancer treatment or prevention .

Mechanism of Action

Target of Action

Triclabendazole sulfone, like its parent compound triclabendazole, primarily targets the helminths Fasciola hepatica and Fasciola gigantica . These parasites, also known as liver flukes, can infect humans following ingestion of larvae in contaminated water or food .

Mode of Action

Triclabendazole sulfone, along with its active metabolites, is absorbed by the outer body covering of both immature and mature worms . This absorption leads to a reduction in the resting membrane potential and inhibits tubulin function . Additionally, it disrupts protein and enzyme synthesis necessary for the survival of the parasites .

Biochemical Pathways

The primary biochemical pathway affected by triclabendazole sulfone involves the inhibition of tubulin polymerization . This inhibition disrupts the formation of microtubules, which are crucial for the structure and function of cells . The drug also decreases the intracellular level of cyclic AMP, which increases resistance to stress .

Pharmacokinetics

Triclabendazole sulfone is one of the metabolites of triclabendazole, formed through oxidation . The half-life of triclabendazole sulfone is approximately 11 hours . It has a high protein binding capacity, with 98.8% of the compound bound to proteins in human plasma . The majority of the compound is excreted in feces, with a small amount excreted in urine .

Result of Action

The result of triclabendazole sulfone’s action is the effective treatment of fascioliasis caused by Fasciola hepatica or F. gigantica . By disrupting the resting membrane potential, inhibiting tubulin function, and blocking protein and enzyme synthesis, the drug effectively kills both immature and mature worms .

Action Environment

The action of triclabendazole sulfone is influenced by the environment within the host organism. The drug is administered orally and is most effective when taken with food . The drug’s efficacy may also be influenced by the host’s liver function, as the drug is metabolized in the liver to its active sulfoxide and sulfone forms .

Safety and Hazards

Triclabendazole sulfone is primarily used in the treatment of fascioliasis, a parasitic infection. It is generally well-tolerated, with most adverse events probably related to the expulsion of dead or dying flukes from the biliary tract . In case of fire, hazardous decomposition products may be produced such as carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride .

properties

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfonyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O3S/c1-23(20,21)14-18-9-5-8(16)12(6-10(9)19-14)22-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIHWBIRYIXBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438406
Record name Triclabendazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triclabendazole sulfone

CAS RN

106791-37-1
Record name Triclabendazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106791371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triclabendazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICLABENDAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7KM923JRE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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